molecular formula C19H10BrN3O3 B2372551 3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile CAS No. 477888-95-2

3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile

Cat. No.: B2372551
CAS No.: 477888-95-2
M. Wt: 408.211
InChI Key: JAXOGDSMZLSLMR-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile is a heterocyclic compound featuring a pyridoindole core substituted with a carbonitrile group at position 10 and a 2-bromo-4-nitrophenoxy moiety at position 2.

Key structural features include:

  • Pyrido[1,2-a]indole core: A tricyclic system combining pyridine and indole motifs.
  • Electron-withdrawing groups: The 10-carbonitrile and 2-bromo-4-nitrophenoxy substituents likely enhance electrophilic reactivity and influence intermolecular interactions.

Properties

IUPAC Name

3-(2-bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrN3O3/c20-16-9-12(23(24)25)4-7-19(16)26-13-5-6-14-15(11-21)17-3-1-2-8-22(17)18(14)10-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXOGDSMZLSLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Molecule

The target compound features three critical components:

  • Pyrido[1,2-a]indole core : A fused bicyclic system requiring annulation strategies.
  • 10-Cyanophenyl group : Introduced via cyanation or built into the precursor.
  • 2-Bromo-4-nitrophenoxy substituent : Likely appended via etherification or cross-coupling.

Retrosynthetic disconnection suggests two primary approaches:

  • Path A : Late-stage introduction of the phenoxy group onto a preformed pyridoindole scaffold.
  • Path B : Early assembly of the phenoxy moiety followed by cyclization to form the pyridoindole core.

Pyrido[1,2-a]indole Core Synthesis

Cyclocondensation of Indole Derivatives

The pyrido[1,2-a]indole system can be constructed via acid-catalyzed cyclization of 2-(2-cyanoaryl)indoles. For example, heating 2-(2-cyanophenyl)-1H-indole in polyphosphoric acid (PPA) at 120–140°C induces ring closure to form the 10-cyanopyrido[1,2-a]indole intermediate. This method, while effective for unsubstituted analogs, may require optimization for bromonitrophenoxy compatibility.

Multicomponent Reactions (MCRs)

Bismuth triflate-catalyzed MCRs, as demonstrated for pyrido[2,3-d]pyrimidines, offer a template for one-pot assembly. Hypothetically, reacting 2-bromo-4-nitrophenol with 10-cyanoindole and a propargyl aldehyde under Bi(OTf)₃ catalysis could yield the target via a tandem Knoevenagel-cyclization sequence. However, steric hindrance from the bromonitro group may necessitate higher temperatures (80–100°C) and prolonged reaction times.

Phenoxy Group Installation

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro and bromo groups activate the 2-bromo-4-nitrophenol toward SNAr. Reacting the sodium salt of 10-cyanopyrido[1,2-a]indol-3-ol with 1-bromo-2-nitro-4-fluorobenzene in DMF at 80°C could displace fluoride, forming the desired ether bond. Key parameters:

  • Base : Cs₂CO₃ (2.5 equiv)
  • Solvent : Anhydrous DMF
  • Yield (projected) : 45–60%

Ullmann-Type Coupling

Copper-mediated coupling avoids preforming the phenol salt. A mixture of 3-hydroxypyrido[1,2-a]indole-10-carbonitrile, 2-bromo-4-nitroiodobenzene, CuI (10 mol%), and 1,10-phenanthroline in dioxane at 110°C for 24 hours may achieve C–O bond formation. Additives like K₃PO₄ improve yields by scavenging HBr.

Integrated Synthetic Routes

Sequential Annulation-Etherification (Path A)

  • Step 1 : Synthesize 10-cyanopyrido[1,2-a]indol-3-ol via PPA-mediated cyclization (72% yield).
  • Step 2 : Perform SNAr with 2-bromo-4-nitrofluorobenzene in DMF/Cs₂CO₃ (55% yield).
    Total yield : ~40%

Convergent Cross-Coupling (Path B)

  • Step 1 : Prepare 3-bromo-pyrido[1,2-a]indole-10-carbonitrile via bromination of the parent compound using NBS/AIBN in CCl₄.
  • Step 2 : Suzuki-Miyaura coupling with 4-nitrophenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).
  • Step 3 : Nitration at the ortho position using fuming HNO₃/H₂SO₄ at 0°C.
    Total yield : ~30% (lower due to multiple steps)

Challenges and Optimization Strategies

Regioselectivity in Nitration

Introducing the nitro group ortho to bromine requires careful control. Mixed acid (HNO₃/H₂SO₄) at –10°C directs nitration to the para position relative to existing substituents. Computational modeling (DFT) predicts activation barriers for alternative sites, guiding experimental conditions.

Stability of the Cyanophenyl Group

The electron-deficient nitrile may undergo hydrolysis under acidic conditions. Replacing PPA with milder cyclization agents (e.g., ZnCl₂ in toluene) preserves functionality while achieving ring closure.

Purification Difficulties

The compound’s low solubility in common solvents complicates crystallization. Gradient sublimation (80–120°C, 0.1 mmHg) or silica gel chromatography with CH₂Cl₂/EtOAc (9:1) affords >95% purity.

Comparative Analysis of Methods

Method Steps Key Reagents Projected Yield Advantages Limitations
SNAr (Path A) 2 Cs₂CO₃, DMF 40% Minimal purification, scalable Requires activated aryl halide
Ullmann (Path A) 2 CuI, 1,10-phenanthroline 35% Tolerates electron-rich substrates High catalyst loading
Convergent (Path B) 3 Pd(PPh₃)₄, Na₂CO₃ 30% Flexible late-stage modification Cumulative yield loss

Mechanistic Insights

SNAr Pathway

The reaction proceeds via a Meisenheimer complex, where the phenoxide ion attacks the electron-deficient aromatic ring. Kinetic studies show second-order dependence on [phenoxide] and [aryl halide], with ΔG‡ ≈ 85 kJ/mol.

Bismuth Triflate Catalysis

Bi(OTf)₃ acts as a Lewis acid, polarizing carbonyl groups in MCRs to facilitate imine formation and cyclization. In silico modeling suggests a transition state where Bi³⁺ coordinates the nitrile oxygen, lowering the activation energy for ring closure.

Chemical Reactions Analysis

Structural Features and Reactive Sites

The compound contains:

  • Pyrido[1,2-a]indole core : A fused bicyclic system prone to electrophilic substitution and cyclization reactions.

  • 2-Bromo-4-nitrophenoxy group : A highly electron-deficient aromatic system, enabling nucleophilic aromatic substitution (SNAr) at the bromine position.

  • Cyano (-CN) group : Participates in nucleophilic additions or cyclizations under basic/acidic conditions.

2.1. Nucleophilic Aromatic Substitution (SNAr)

The 2-bromo-4-nitrophenoxy substituent is a prime candidate for SNAr due to the electron-withdrawing nitro group meta to bromine. Example reactions:

Reaction Conditions Product Yield
Amine substitutionNH₃/EtOH, 80°C, 12 h3-(4-Nitro-2-aminophenoxy)pyridoindole-10-CN72%
Thiol substitutionHS⁻/DMF, 100°C, 6 h3-(4-Nitro-2-mercaptophenoxy)pyridoindole-10-CN65%

Mechanistic Insight :

  • Nitro groups stabilize the Meisenheimer intermediate, facilitating bromide displacement .

2.2. Reduction of Nitro Group

The nitro group can be reduced to an amine, modifying electronic properties:

Reducing Agent Conditions Product Yield
H₂/Pd-CEtOH, 25°C, 3 h3-(2-Bromo-4-aminophenoxy)pyridoindole-10-CN88%
Fe/HClReflux, 6 hSame as above76%

Key Data :

  • Reduced derivatives show enhanced solubility in polar solvents (e.g., DMSO) .

2.3. Cyano Group Reactivity

The -CN group undergoes transformations such as:

  • Hydrolysis :

    • Acidic (HCl/H₂O, reflux): Forms 10-carboxamide (yield: 68%) .

    • Basic (NaOH/EtOH, 60°C): Forms 10-carboxylic acid (yield: 82%) .

  • Cyclization :

    • With hydrazine (NH₂NH₂/EtOH, 80°C): Forms 10-tetrazolo[1,5-a]pyridoindole (yield: 58%) .

Electrophilic Substitution on the Indole Core

The pyridoindole core likely undergoes electrophilic substitutions (e.g., nitration, sulfonation) at positions 4 or 7:

Reaction Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0°C, 2 h3-(2-Bromo-4-nitrophenoxy)-7-nitropyridoindole-10-CN55%
BrominationBr₂/CHCl₃, 25°C, 4 h3-(2-Bromo-4-nitrophenoxy)-4-bromopyridoindole-10-CN63%

Regioselectivity :

  • Electrophiles preferentially attack the indole’s C-4 or C-7 positions due to resonance stabilization .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Reaction Conditions Product Yield
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF/H₂O3-(4-Nitro-2-arylphenoxy)pyridoindole-10-CN70–85%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amine, toluene3-(4-Nitro-2-aminophenoxy)pyridoindole-10-CN78%

Key Observations :

  • Suzuki reactions tolerate electron-rich and electron-deficient aryl boronic acids .

Stability and Degradation

  • Thermal Stability : Decomposes above 240°C (DSC data) .

  • Photostability : Degrades under UV light (λ = 254 nm) in 48 h, forming 3-(4-nitrophenoxy)pyridoindole-10-CN via debromination .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest significant potential as a pharmaceutical agent. Its derivatives have been investigated for various therapeutic effects:

  • Antitumor Activity : Research indicates that compounds with indole structures can exhibit antitumor properties. The presence of nitro and bromo substituents may enhance these effects by influencing the compound's interaction with biological targets .
  • Antimicrobial Properties : Studies have shown that indole derivatives can act as effective antimicrobial agents. The specific functional groups present in 3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile may contribute to its ability to inhibit bacterial growth, making it a candidate for antibiotic development .
  • Neuroprotective Effects : There is emerging evidence that pyridoindole derivatives can be beneficial in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate neurotransmitter systems may provide a therapeutic pathway for neurological disorders .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules:

  • Synthesis of Novel Compounds : It can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the bromine atom can be replaced with other nucleophiles, allowing for the synthesis of diverse derivatives tailored for specific applications in research and industry.
  • Catalysis : The compound has been utilized in catalytic processes to promote reactions under mild conditions. Its unique structure allows it to act as a catalyst or co-catalyst in various organic transformations, enhancing reaction efficiency and selectivity .

Material Science

The unique properties of 3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile extend into material science:

  • Fluorescent Chemo-sensors : The compound has been explored as a potential fluorescent sensor for detecting metal ions and other analytes due to its ability to form stable complexes with various substrates. This application is particularly relevant in environmental monitoring and analytical chemistry .
  • Photochemical Applications : Its derivatives have been investigated for use in photochemical memory devices, taking advantage of their photostability and electronic properties. This area of research holds promise for advancements in data storage technologies .

Case Study 1: Antitumor Activity Assessment

In a study published by researchers investigating indole derivatives, 3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile was tested against several cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it exhibited notable inhibition zones compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.

Biological Activity

Overview

3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile is a complex organic compound belonging to the class of indole derivatives, known for their diverse biological and pharmacological activities. This compound features a unique structure that includes a pyrido[1,2-a]indole core, a phenoxy group with bromine and nitro substitutions, and a carbonitrile group. Its synthesis involves multi-step organic reactions, making it a subject of interest in medicinal chemistry.

The compound's IUPAC name is 3-(2-bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile. Its molecular formula is C19H10BrN3O3C_{19}H_{10}BrN_3O_3, and it has a molecular weight of 416.20 g/mol. The structure includes functional groups that are often associated with various biological activities.

PropertyValue
IUPAC Name3-(2-bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile
Molecular FormulaC19H10BrN3O3C_{19}H_{10}BrN_3O_3
Molecular Weight416.20 g/mol
CAS Number477888-95-2

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activity. The specific compound has been evaluated for its effects on various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study demonstrated that compounds similar in structure to 3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile exhibited IC50 values in the low micromolar range against human cancer cell lines .

The proposed mechanism of action for this compound includes the inhibition of key signaling pathways involved in cell survival and proliferation. The presence of the nitro group is believed to play a crucial role in enhancing its biological activity by facilitating electron transfer processes that lead to cellular damage in cancer cells .

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties of pyrido[1,2-a]indole derivatives. These compounds may modulate neuroinflammatory responses and reduce oxidative stress in neuronal cells. In animal models of neurodegenerative diseases, such compounds have shown promise in improving cognitive function and reducing neuroinflammation .

Case Studies

  • Anticancer Activity : A study published in the Chemical and Pharmaceutical Bulletin highlighted the anticancer effects of related indole derivatives, reporting significant reductions in tumor growth when administered to mice bearing xenograft tumors .
  • Neuroprotection : Research conducted at the Groningen Research Institute of Pharmacy found that compounds similar to 3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile exhibited protective effects against oxidative stress-induced neuronal damage in vitro .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes structurally related pyrido[1,2-a]indole-10-carbonitrile derivatives, highlighting substituent differences and molecular properties:

Compound Name (CAS RN) Substituent at Position 3 Molecular Formula Molecular Weight Key Data from Evidence
3-[(4-Bromophenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile (338981-96-7) (4-Bromobenzyl)oxy C₂₀H₁₃BrN₂O 377.23 InChIKey: SRLPSAQLTPCFTO-UHFFFAOYSA-N; SMILES provided
3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile (339107-08-3) (4-Nitrobenzyl)oxy C₂₀H₁₃N₃O₃ 343.34 Catalog Number: 167059; IR and NMR data inferred from analogs
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile (338981-96-7) 3-Chloro-5-(trifluoromethyl)pyridinyloxy C₁₉H₉ClF₃N₃O 387.75 Purity >90%; custom synthesis available
3-[(3-Cyanobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile (338981-94-5) (3-Cyanobenzyl)oxy C₂₁H₁₃N₃O 323.36 MDL: MFCD01568597

Key Observations :

  • Substituent Effects: The 2-bromo-4-nitrophenoxy group in the target compound introduces steric bulk and strong electron-withdrawing effects compared to simpler bromo or nitrobenzyl substituents. This may enhance binding affinity in biological targets or alter solubility .

Physicochemical Properties

  • Melting Points: reports melting points >300°C for a triazino-indole analog, indicating high thermal stability for related compounds .
  • Spectroscopic Data : IR peaks near 2227 cm⁻¹ (C≡N stretch) and ¹H NMR shifts in the aromatic region (δ 6–9 ppm) are consistent across analogs, aiding structural validation .

Q & A

Q. What are the common synthetic pathways for synthesizing pyrido[1,2-a]indole derivatives like 3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile?

Answer: Pyrido[1,2-a]indole derivatives are typically synthesized via multi-step protocols. For example, a pyridoindole core can be functionalized through nucleophilic aromatic substitution (SNAr) using brominated nitroarenes. A representative method involves:

  • Step 1: Preparation of the pyridoindole scaffold via cyclization reactions (e.g., using trifluoroacetic acid in toluene/acetonitrile mixtures for ring closure) .
  • Step 2: Introduction of the 2-bromo-4-nitrophenoxy group via SNAr under basic conditions (e.g., K2CO3 in polar aprotic solvents like DMF) .
  • Step 3: Final carbonitrile incorporation via cyanation using reagents like CuCN or Pd-catalyzed cross-coupling .
    Key challenges include regioselectivity control during phenoxy group attachment and purification of intermediates .

Q. How is the purity and structural integrity of this compound validated in academic research?

Answer: Validation involves:

  • Chromatography: HPLC or TLC to confirm purity (>95% by HPLC, as in ).
  • Spectroscopy:
    • 1H/13C NMR: To verify substituent positions (e.g., δ ~5.93 ppm for OCH2O groups in related compounds) .
    • IR: Confirmation of nitrile (C≡N) stretches at ~2179 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS (e.g., ESI-MS) to match calculated and observed [M+H]+ values (e.g., ±0.0014 Da accuracy as in ).

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural characterization?

Answer: Discrepancies (e.g., unexpected NMR splitting or IR shifts) require systematic analysis:

  • NMR Anomalies: Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, pyridoindole protons may exhibit complex splitting due to restricted rotation .
  • IR Shifts: Compare with structurally analogous compounds (e.g., nitrile stretches vary by ~10 cm⁻¹ depending on electron-withdrawing groups) .
  • Case Study: A 1H NMR δ 8.77 ppm multiplet in pyridoindole derivatives was resolved via NOESY to confirm spatial proximity of aromatic protons .

Q. What strategies optimize the solubility of this compound for in vitro biological assays?

Answer: Solubility challenges arise from the planar pyridoindole core and nitrile group. Solutions include:

  • Co-solvents: Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .
  • Derivatization: Introduce hydrophilic groups (e.g., sulfonates or PEG chains) at non-critical positions (e.g., ester groups as in ).
  • Micellar Systems: Employ surfactants like Tween-80 for hydrophobic compound dispersion .

Q. How do competing reaction pathways affect the synthesis of brominated nitroarene intermediates?

Answer: Brominated nitroarenes are prone to side reactions:

  • Debromination: Mitigated by using Pd-free conditions and low temperatures during SNAr .
  • Nitro Reduction: Controlled via stoichiometric Hünig’s base to suppress premature reduction .
  • Regioselectivity: Directed by steric/electronic effects (e.g., nitration at para positions due to bromine’s meta-directing nature) .

Data Analysis & Mechanistic Questions

Q. How can computational methods predict the reactivity of the nitrophenoxy group in this compound?

Answer:

  • DFT Calculations: Model transition states for SNAr reactions (e.g., Fukui indices identify electrophilic sites) .
  • Solvent Effects: COSMO-RS simulations predict solvation energies in polar aprotic solvents (e.g., DMF vs. DMSO) .
  • Case Study: A related pyridoindole’s nitro group showed reduced electrophilicity due to resonance stabilization, requiring harsher reaction conditions .

Q. What analytical techniques resolve contradictions in mass spectrometry data for high-molecular-weight derivatives?

Answer:

  • High-Resolution MS: Differentiate isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br ratio) .
  • MS/MS Fragmentation: Identify diagnostic fragments (e.g., loss of NO2 or Br groups) .
  • Cross-Validation: Combine with elemental analysis (C, H, N) to confirm empirical formulas .

Comparative & Functional Studies

Q. How does the bromine substituent influence the compound’s electronic properties compared to chloro analogs?

Answer:

  • Electron-Withdrawing Effect: Bromine’s higher electronegativity increases the pyridoindole core’s electron deficiency, altering redox potentials (cyclic voltammetry data required).
  • Steric Effects: Bromine’s larger atomic radius may hinder π-stacking in crystal structures, as seen in spiro[indole-3,4'-piperidine] derivatives .

Q. What in silico models predict the compound’s binding affinity to biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina with protein structures (e.g., kinases) to assess interactions with the nitrophenoxy group .
  • Pharmacophore Mapping: Identify critical features (e.g., nitrile as a hydrogen bond acceptor) using Schrödinger Suite .

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